Cas no 2228389-36-2 (2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one)

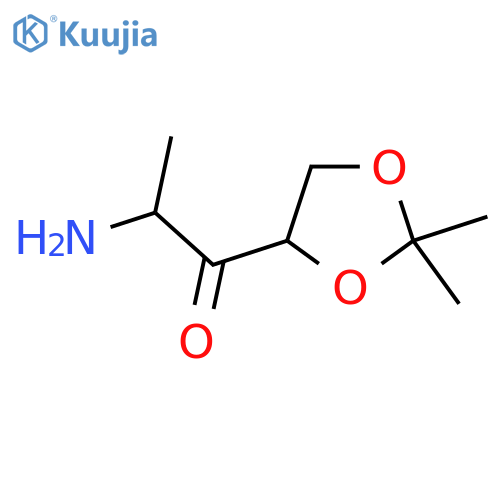

2228389-36-2 structure

商品名:2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one

- EN300-1987564

- 2228389-36-2

-

- インチ: 1S/C8H15NO3/c1-5(9)7(10)6-4-11-8(2,3)12-6/h5-6H,4,9H2,1-3H3

- InChIKey: NYPMDVIWUJCERA-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C(C)N)=O)COC1(C)C

計算された属性

- せいみつぶんしりょう: 173.10519334g/mol

- どういたいしつりょう: 173.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 61.6Ų

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987564-0.5g |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one |

2228389-36-2 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-1987564-1.0g |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one |

2228389-36-2 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1987564-0.05g |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one |

2228389-36-2 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-1987564-0.25g |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one |

2228389-36-2 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-1987564-10.0g |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one |

2228389-36-2 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1987564-10g |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one |

2228389-36-2 | 10g |

$5037.0 | 2023-09-16 | ||

| Enamine | EN300-1987564-2.5g |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one |

2228389-36-2 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1987564-5g |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one |

2228389-36-2 | 5g |

$3396.0 | 2023-09-16 | ||

| Enamine | EN300-1987564-0.1g |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one |

2228389-36-2 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1987564-5.0g |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one |

2228389-36-2 | 5g |

$3396.0 | 2023-05-26 |

2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Ping Tong Food Funct., 2020,11, 628-639

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

2228389-36-2 (2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-one) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量